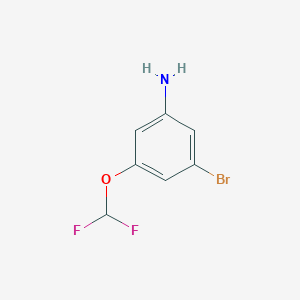

3-Bromo-5-(difluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

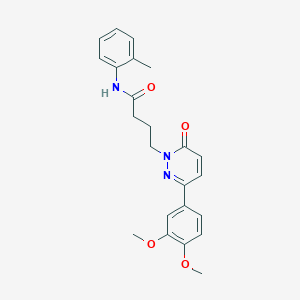

Vue d'ensemble

Description

3-Bromo-5-(difluoromethoxy)aniline is a chemical compound with the molecular formula C7H6BrF2NO . It has a molecular weight of 238.03 . It is typically stored at room temperature and has a physical form of liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Photocatalysis in Organic Synthesis

3-Bromo-5-(difluoromethoxy)aniline and its derivatives have been explored in the context of photocatalysis, where visible light promotes chemical reactions. A notable example involves the visible-light-promoted tandem difluoroalkylation-amidation process, which allows for the efficient synthesis of 3,3-difluoro-2-oxindole from free anilines using bromodifluoroacetate. This method is highly valuable for drug discovery and development due to its broad substrate tolerance and mild reaction conditions, demonstrating the potential of this compound in facilitating complex organic transformations (Yu et al., 2017).

Synthesis and Optical Properties

The compound's derivatives have been synthesized and studied for their optical properties, indicating potential applications in materials science and photonics. For instance, the synthesis and characterization of novel compounds derived from 2-bromofluorene, 1-bromooctane, and p-nitrostyrene have been reported, highlighting the investigation into their UV-Vis and fluorescence spectra. Such studies suggest the utility of this compound derivatives in developing new materials with unique optical characteristics (Zhou Yi-feng, 2010).

Molecular Vibrational Analysis

The vibrational properties of compounds closely related to this compound, such as 4-bromo-3-(trifluoromethyl)aniline, have been extensively studied. These analyses, conducted via experimental and theoretical methods, provide insights into the structural and electronic effects of substituents on aniline frameworks. Such studies are crucial for understanding the fundamental properties of these compounds and their potential applications in various scientific domains (Revathi et al., 2017).

Advanced Material Synthesis

Research has also focused on the synthesis of advanced materials using derivatives of this compound. For example, the facile synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrates the potential of these compounds in creating high-spin cationic states and unique molecular structures with significant implications for material science and engineering (Ito et al., 2002).

Safety and Hazards

The safety information available indicates that 3-Bromo-5-(difluoromethoxy)aniline is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-5-(difluoromethoxy)aniline . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8°C to maintain its stability .

Propriétés

IUPAC Name |

3-bromo-5-(difluoromethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-1-5(11)3-6(2-4)12-7(9)10/h1-3,7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJSHGSLFVAXAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(Cyclopent-1-en-1-yl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2967506.png)

![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)

![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)

![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)

![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)

![2,3-Dihydroxybicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2967524.png)